molecular formula C9H11BrS B6287105 (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane CAS No. 2169320-08-3

(3-Bromo-2,5-dimethylphenyl)(methyl)sulfane

Cat. No.: B6287105
CAS No.: 2169320-08-3
M. Wt: 231.15 g/mol
InChI Key: JIUCETYUJQFRAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-2,5-dimethylphenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C9H11BrS and a molecular weight of 231.15 g/mol . Its structure features a methylsulfanyl group and a bromine atom on a dimethyl-substituted phenyl ring, making it a valuable multifunctional intermediate in chemical synthesis. The bromine atom is a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura couplings, for which boronic acid derivatives of similar bromo-dimethylphenyl structures are known . Simultaneously, the thioether (methylsulfanyl) moiety can serve as a ligand in coordination chemistry or be subjected to further oxidation. This combination of functional groups makes (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane a promising building block for developing more complex molecules, with potential applications in medicinal chemistry, materials science, and as a precursor for ligands and catalysts. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-bromo-2,5-dimethyl-3-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrS/c1-6-4-8(10)7(2)9(5-6)11-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUCETYUJQFRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 3 Bromo 2,5 Dimethylphenyl Methyl Sulfane Derivatives

Mechanistic Investigations of C-S Bond Formation and Cleavage

The formation and cleavage of the C-S bond in aryl sulfides are fundamental processes in organic synthesis, with applications ranging from pharmaceuticals to materials science. rsc.org Mechanistic studies have revealed several pathways, including nucleophilic aromatic substitution and radical processes, that govern these transformations.

Elucidation of SNAr Mechanisms in Bromoarene Substrates

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org Unlike SN1 and SN2 reactions common to alkyl halides, SNAr reactions on aryl halides proceed via a distinct multi-step pathway, typically an addition-elimination mechanism. uomustansiriyah.edu.iqpressbooks.pub

The process is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon). This step is generally the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iqlibretexts.org In the second, faster step, the leaving group is eliminated, restoring the aromaticity of the ring. uomustansiriyah.edu.iq

The feasibility of the SNAr mechanism is highly dependent on the electronic properties of the bromoarene substrate. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or carbonyl (-C=O) groups, positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgbyjus.com These groups stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.orgbyjus.com Conversely, electron-donating groups (EDGs), like the methyl groups in (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane, deactivate the ring toward nucleophilic attack, making the SNAr reaction unfavorable under standard conditions.

An interesting aspect of the SNAr mechanism is the trend in leaving group ability. For halogens, the typical reactivity order is F > Cl ≈ Br > I. wikipedia.org This is the reverse of the trend observed in SN2 reactions and is because the carbon-halogen bond is broken in the fast, non-rate-determining second step. The high electronegativity of fluorine makes the ipso-carbon more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-limiting step. uomustansiriyah.edu.iq

FeatureDescriptionRelevance to Bromoarenes
MechanismTwo-step Addition-Elimination. uomustansiriyah.edu.iqpressbooks.pubThe primary pathway for nucleophilic substitution on activated aryl bromides.
IntermediateResonance-stabilized Meisenheimer complex. libretexts.orgFormation of this anionic intermediate is the rate-determining step.
Substituent EffectsActivated by electron-withdrawing groups (EWGs) at ortho/para positions. wikipedia.orgbyjus.comBromoarenes lacking strong EWGs are generally unreactive under SNAr conditions.
Leaving Group AbilityGenerally F > Cl ≈ Br > I. wikipedia.orgBromine is a competent leaving group, though less reactive than fluorine in this mechanism.

Radical Intermediates and Single Electron Transfer (SET) Processes

Beyond ionic pathways, C-S bond formation and cleavage can proceed through mechanisms involving radical intermediates. These processes are often initiated by a single electron transfer (SET) event. organic-chemistry.org The one-electron oxidation of an aryl sulfide (B99878), for instance, can generate a transient radical cation. nih.gov This reactive intermediate can then undergo C-S bond cleavage, leading to fragmentation products. researchgate.net The stability of the potential carbocation formed upon cleavage influences the reaction pathway. researchgate.net

Modern synthetic methods have harnessed these radical processes. Photoinduced, copper-catalyzed cross-couplings of thiols with aryl halides provide a mild and versatile route to aryl sulfides. organic-chemistry.orgorganic-chemistry.org Mechanistic studies indicate that these transformations proceed via an SET pathway involving radical intermediates, which contrasts with the concerted oxidative addition steps seen in many traditional cross-coupling reactions. organic-chemistry.org In these light-driven processes, a Cu(I)-thiolate complex can be excited, initiating an SET to the aryl halide, cleaving the C-X bond and generating an aryl radical. organic-chemistry.org

Similarly, electrochemical methods can be used to generate radical species. nih.gov The controlled application of an electric potential can induce one-electron oxidation of thioethers to form radical cations, which can then be manipulated to achieve selective C-S bond cleavage under catalyst- and oxidant-free conditions. nih.gov The cleavage often favors C(sp³)–S bonds over the more stable C(sp²)–S bonds in aryl alkyl thioethers. nih.gov

These radical-mediated pathways offer alternative reactivity patterns and are often characterized by milder reaction conditions and greater functional group tolerance compared to their ionic counterparts.

Transition State Analysis in Catalytic Cycles

Transition-metal catalysis is a cornerstone of modern C-S bond formation, providing efficient pathways for the synthesis of aryl sulfides. nih.govrsc.org A deep understanding of the catalytic cycle and the structure of its transition states is essential for catalyst design and reaction optimization. nih.govnih.gov

The catalytic cycle for cross-coupling reactions, such as those mediated by palladium, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.

Transmetalation : A sulfur nucleophile, often in the form of a metal thiolate, exchanges its organic group with the halide on the palladium center.

Reductive Elimination : The C-S bond is formed as the aryl and thiolate groups are eliminated from the palladium center, regenerating the active Pd(0) catalyst. nih.gov

Mechanistic studies have shown that the reductive elimination step is often rate-limiting. nih.gov Analysis of this step suggests that it proceeds via a nucleophilic attack of the electron-rich thiolate ligand on the electrophilic aryl group attached to the palladium center. nih.gov The transition state for this process involves the simultaneous breaking of the Pd-C and Pd-S bonds and the formation of the new C-S bond. youtube.com The geometry and electronic properties of the ligands attached to the metal center play a crucial role in stabilizing this transition state and facilitating the reaction. nih.gov Computational and experimental analyses help to elucidate these transient structures, guiding the development of more efficient catalytic systems. nih.gov

Transformations Involving the Bromo Substituent

The aryl bromide moiety in (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane is a versatile functional handle, enabling a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions and, under specific conditions, nucleophilic substitutions via aryne intermediates.

Cross-Coupling Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond in bromoarenes is highly susceptible to oxidative addition by late transition metals, making it an excellent substrate for cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron reagent, is a powerful and widely used method for forming carbon-carbon bonds. nih.govuzh.ch

The table below illustrates the versatility of the Suzuki-Miyaura cross-coupling reaction with various bromoarene and boronic acid partners, highlighting different conditions and outcomes.

Bromoarene SubstrateBoronic Acid PartnerCatalyst SystemConditionsYieldReference
5-Bromo-1,2,3-triazinePhenylboronic acidPd₂(dba)₃ / dppf-CF₃Na₂CO₃, DME/H₂O, 80 °C97% uzh.ch
2,5-Dibromo-3-hexylthiophene4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄, 1,4-Dioxane/H₂O, 90 °CGood nih.gov
4-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂Kolliphor EL, H₂O, 25 °C99% unimib.it
N,N-Dimethyl-O-(naphthalen-1-yl)sulfamate4-Tolylboronic acidNiCl₂(PCy₃)₂K₃PO₄, Toluene, 110 °C97% nih.gov
3-Bromo-2,5-bis(aryl)thiopheneVarious arylboronic acidsPd(0) catalyst-- researchgate.net

Nucleophilic Substitutions and Aryne Chemistry of Bromoarenes

While SNAr reactions are disfavored on unactivated bromoarenes, nucleophilic substitution can be forced under harsh conditions, such as treatment with a very strong base like sodium amide (NaNH₂). pressbooks.pub This reaction does not proceed via the addition-elimination mechanism but rather through an elimination-addition pathway involving a highly reactive aryne intermediate. byjus.comwikipedia.org

The mechanism begins with the strong base abstracting a proton from a carbon atom adjacent (ortho) to the bromine. pressbooks.pub This is followed by the elimination of the bromide ion, resulting in the formation of a neutral intermediate containing a formal triple bond within the aromatic ring, known as a benzyne (B1209423). pressbooks.pubwikipedia.org Due to the geometric constraints of the ring, this "triple bond" is highly strained and extremely reactive. wikipedia.org

The benzyne intermediate is then rapidly attacked by a nucleophile (which can be the conjugate base of the solvent or another nucleophile present). A final protonation step yields the substitution product. wikipedia.org If the aryne is unsymmetrical, as would be the case for the aryne derived from (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane, the nucleophile can attack at either end of the triple bond, potentially leading to a mixture of regioisomeric products. pressbooks.pub This chemistry provides a route to substituted arenes that are not accessible through other substitution mechanisms. caltech.edu

Dearomatization Reactions of Bromoarenes

Dearomatization reactions represent a powerful strategy in organic synthesis, transforming flat, aromatic compounds into complex, three-dimensional alicyclic structures. nih.govchemrxiv.org For bromoarenes such as (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane, palladium-catalyzed dearomatization reactions offer a pathway to novel molecular scaffolds.

A key mechanistic feature of these reactions is the generation of a Pd-π-benzyl intermediate from the bromoarene. chemrxiv.org This is often achieved through the reaction of the bromoarene with a diazo compound in the presence of a palladium catalyst. The reaction is thought to proceed via a palladium carbenoid, which undergoes migratory insertion to form the benzyl-palladium species. This intermediate can then be trapped by a nucleophile, leading to the dearomatized product. chemrxiv.org

Recent research has demonstrated the utility of a three-component reaction involving a bromoarene, a diazo compound (like TMS-diazomethane), and a carbon nucleophile such as an allylborate or a malonate. nih.govchemrxiv.org This approach allows for the simultaneous formation of two new carbon-carbon bonds at the 1- and 4-positions of the aromatic ring, yielding multi-substituted alicyclic molecules. nih.gov The versatility of this method is highlighted by its applicability to a wide range of bromoarenes, including benzenoids, azines, and other heterocycles, suggesting that the electronic nature of the arene is not a restrictive factor. nih.gov

The general mechanism for a palladium-catalyzed dearomative functionalization of a bromoarene is outlined below:

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the C-Br bond of the bromoarene.

Carbene Formation and Migratory Insertion: The resulting arylpalladium(II) species reacts with a diazo compound to form a palladium carbene, which then undergoes migratory insertion to generate a benzyl-palladium intermediate.

Nucleophilic Attack: A nucleophile, such as a malonate enolate, attacks the benzyl-palladium intermediate.

Reductive Elimination: The final dearomatized product is formed upon reductive elimination, regenerating the Pd(0) catalyst.

This catalytic approach allows for the use of the bromoarene as the limiting reagent and provides a step-economical route to complex carbocyclic frameworks from readily available starting materials. chemrxiv.org

Reactivity at the Sulfane Moiety

Pummerer-Type Rearrangements and Sulfoxide (B87167) Chemistry

The sulfane moiety in (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane, after oxidation to the corresponding sulfoxide, can undergo a variety of transformations, most notably the Pummerer rearrangement. This reaction typically involves the treatment of a sulfoxide with an activating agent, such as acetic anhydride (B1165640), to yield an α-acyloxy thioether. wikipedia.orgchem-station.com

The classical mechanism of the Pummerer rearrangement proceeds through several key steps:

Acylation: The sulfoxide oxygen atom is acylated by the anhydride, forming an acyloxysulfonium salt. wikipedia.org

Deprotonation: A base, often the acetate (B1210297) anion generated in the first step, removes a proton from the α-carbon, forming a sulfur ylide.

Rearrangement: The ylide undergoes rearrangement to form a thionium (B1214772) ion intermediate.

Nucleophilic Trapping: The thionium ion is then trapped by a nucleophile, such as acetate, to give the final α-acyloxy thioether product. wikipedia.org

Beyond the classical rearrangement, several variations have been developed that expand the synthetic utility of this reaction. "Interrupted" Pummerer reactions occur when the intermediate sulfonium (B1226848) species is trapped by an external nucleophile before the typical rearrangement can proceed. semanticscholar.org This has been exploited for the sulfanylation of arenes. semanticscholar.org

Furthermore, intramolecular versions of the Pummerer reaction have been reported, where the nucleophile is part of the sulfoxide-containing molecule itself, leading to the formation of cyclic products. chem-station.com Studies on aryl (substitutedmethyl) sulfoxides bearing electron-withdrawing groups have shown that the rearrangement can proceed intramolecularly through a very intimate ion-pair, with the S-O bond cleavage being the rate-determining step. oup.comcapes.gov.br The stereoselectivity of the Pummerer reaction has also been investigated, with optically active sulfoxides yielding partially optically active products, indicating a degree of asymmetry transfer during the reaction. oup.comcapes.gov.br

The choice of activator can also influence the course of the reaction. Besides acetic anhydride, stronger activators like trifluoroacetic anhydride have been employed. wikipedia.org The reaction conditions can be modified to favor different outcomes, showcasing the versatility of sulfoxide chemistry.

Oxidation Pathways of Aryl Methyl Sulfides to Sulfoxides and Sulfones

The oxidation of the methylsulfane group in (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane provides access to the corresponding sulfoxide and sulfone, which are valuable intermediates in organic synthesis. The selective oxidation to either the sulfoxide or the sulfone requires careful choice of the oxidizing agent and reaction conditions.

A wide array of reagents can effect the oxidation of sulfides. Common oxidants include hydrogen peroxide, peroxyacids (e.g., m-CPBA), and ozone. masterorganicchemistry.com The key challenge in the oxidation to the sulfoxide level is preventing over-oxidation to the sulfone. masterorganicchemistry.com

Selective Oxidation to Sulfoxides:

To achieve high selectivity for the sulfoxide, milder oxidizing agents and controlled reaction conditions are typically employed. Some common methods include:

Hydrogen Peroxide with a Catalyst: Catalytic systems, often involving metals like titanium or vanadium, can promote the selective oxidation of sulfides to sulfoxides with hydrogen peroxide.

Sodium Metaperiodate (NaIO₄): This reagent is known for its ability to cleanly oxidize sulfides to sulfoxides, often in aqueous solvent mixtures.

N-Halosuccinimides (NCS, NBS): In the presence of water, these reagents can selectively oxidize sulfides.

Oxidation to Sulfones:

For the complete oxidation to the sulfone, stronger oxidizing agents or more forcing conditions are generally required. Reagents commonly used for this transformation include:

Potassium Permanganate (KMnO₄): A powerful oxidizing agent that readily converts sulfides to sulfones.

Excess Hydrogen Peroxide: Using a stoichiometric excess of hydrogen peroxide, often in the presence of a catalyst or at elevated temperatures, can drive the oxidation to the sulfone.

Peroxyacids (e.g., m-CPBA): Using more than two equivalents of a peroxyacid will typically lead to the formation of the sulfone.

The table below summarizes some common oxidizing agents and their typical selectivity in the oxidation of aryl methyl sulfides.

Oxidizing AgentTypical ProductNotes
Hydrogen Peroxide (1 eq.)SulfoxideOften requires a catalyst for good rates and selectivity.
m-CPBA (1 eq.)SulfoxideA common and effective reagent for this transformation.
Sodium MetaperiodateSulfoxideGenerally provides clean and high-yielding conversions.
Potassium PermanganateSulfoneA strong oxidant that is difficult to stop at the sulfoxide stage.
m-CPBA (>2 eq.)SulfoneExcess reagent drives the reaction to completion.
Ozone (O₃)Sulfoxide or SulfoneProduct distribution can be controlled by stoichiometry.

C-S σ-Bond Metathesis Reactions

A more recent development in the reactivity of aryl sulfides is the C-S σ-bond metathesis, which involves the cleavage and reformation of carbon-sulfur bonds. This transformation allows for the exchange of the aryl or alkyl groups attached to the sulfur atom, providing a novel route to structurally diverse thioethers.

Nickel-catalyzed C-S bond metathesis has emerged as a particularly effective method. chemrxiv.orgchemrxiv.org This reaction can be applied to the intermolecular exchange of aryl groups between two different thioethers or the intramolecular cyclization of a molecule containing two thioether moieties. chemrxiv.org

The catalytic cycle is proposed to involve a Ni(0)/Ni(II) couple. chemrxiv.org A plausible mechanism is as follows:

Oxidative Addition: A Ni(0) complex undergoes oxidative addition into the C(aryl)-S bond of the aryl methyl sulfide, forming a Ni(II) intermediate.

Second Oxidative Addition/Ligand Exchange: A second aryl sulfide molecule can also oxidatively add to a Ni(0) center, or the initially formed Ni(II) complex can undergo ligand exchange with another aryl sulfide.

Transmetalation/Group Exchange: The key step involves the exchange of the aryl and/or methylsulfide groups between two nickel centers or between a nickel center and a coordinated thioether.

Reductive Elimination: Reductive elimination from the resulting Ni(II) complexes releases the new thioether products and regenerates the active Ni(0) catalyst.

Detailed mechanistic studies of a nickel-catalyzed metathesis between aryl methyl sulfides and aryl nitriles have provided strong evidence for a mechanism involving a key transmetalation step between two independently generated oxidative addition complexes. nih.gov The use of ligands such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) has been shown to be crucial for promoting this transformation and ensuring high functional group tolerance. chemrxiv.orgchemrxiv.org This methodology offers a more sustainable alternative to traditional palladium-catalyzed cross-coupling reactions for the synthesis of high-value thioethers. chemrxiv.org

Selectivity in Multi-Functionalized (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane Transformations

The presence of two distinct reactive sites in (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane—the C-Br bond and the methylsulfane group—presents a significant challenge and opportunity in its synthetic transformations: chemoselectivity. Directing a reaction to occur preferentially at one site while leaving the other intact is crucial for the efficient synthesis of more complex molecules.

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the relative reactivity of the C-Br bond versus other potentially reactive groups is a key consideration. For polyhalogenated arenes and heteroarenes, site-selectivity is often governed by a combination of electronic and steric factors. nih.govresearchgate.net In general, oxidative addition of the palladium catalyst to a C-X bond is the selectivity-determining step. nih.gov

For a molecule like (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane, a Suzuki-Miyaura coupling would be expected to occur at the C-Br bond. The methylsulfane group is generally not reactive under these conditions. However, the electronic and steric environment of the C-Br bond, influenced by the two methyl groups and the methylsulfane group, will affect its reactivity.

The choice of catalyst, ligand, and reaction conditions can be used to fine-tune the selectivity of such transformations. For instance, in polyhalogenated systems, the use of specific phosphine (B1218219) ligands can direct the reaction to a particular C-X bond. nih.gov

When considering reactions at the sulfane moiety, such as oxidation, the C-Br bond is typically stable. Most common oxidizing agents used to convert sulfides to sulfoxides or sulfones will not affect the aryl bromide. However, under certain conditions, particularly with highly activated systems or in the presence of certain catalysts, undesired side reactions could occur.

The table below outlines the expected chemoselectivity for some common transformations of a molecule containing both an aryl bromide and an aryl methyl sulfide.

Reaction TypeReagents and ConditionsExpected Major Reaction SiteNotes
Suzuki-Miyaura CouplingPd catalyst, base, boronic acidC-Br bondThe C-S bond is generally unreactive under these conditions.
Buchwald-Hartwig AminationPd catalyst, base, amineC-Br bondSimilar to Suzuki coupling, reaction occurs at the aryl halide.
Oxidationm-CPBA (1 eq.)Sulfane group (to sulfoxide)The C-Br bond is stable to this reagent.
OxidationKMnO₄Sulfane group (to sulfone)The C-Br bond is generally stable, but harsh conditions could lead to side reactions.
C-S MetathesisNi catalyst, phosphine ligandSulfane groupThe C-Br bond may or may not be reactive depending on the specific catalytic system.

Ultimately, achieving high selectivity in the transformation of multi-functionalized molecules like (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane requires a careful consideration of the inherent reactivity of each functional group and the judicious choice of reagents and reaction conditions to favor the desired reaction pathway.

Applications of 3 Bromo 2,5 Dimethylphenyl Methyl Sulfane As a Synthetic Building Block

Role in the Construction of Complex Organic Scaffolds

The primary role of (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane in the synthesis of complex molecules stems from the reactivity of its carbon-bromine (C-Br) bond. Aryl bromides are extensively used as precursors in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to constructing elaborate molecular frameworks.

Key Potential Reactions:

Suzuki-Miyaura Coupling: The bromo group can be readily coupled with various organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst. This reaction is a powerful tool for creating biaryl structures, which are common motifs in pharmaceuticals and materials science. The substitution pattern of (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane would lead to sterically hindered biaryl systems.

Heck and Sonogashira Couplings: Palladium-catalyzed coupling with alkenes (Heck) or terminal alkynes (Sonogashira) would allow for the introduction of vinyl and alkynyl groups, respectively. These functionalities are valuable for further elaboration into more complex scaffolds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing the synthesis of arylamines and related heterocyclic structures which are prevalent in biologically active molecules.

Grignard and Organolithium Reagents: The aryl bromide can be converted into a Grignard reagent (by reaction with magnesium) or an organolithium species (via lithium-halogen exchange). These highly reactive organometallic intermediates can then react with a wide range of electrophiles (e.g., aldehydes, ketones, nitriles) to form new carbon-carbon bonds, significantly increasing molecular complexity.

While specific examples employing (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane are not extensively documented, the reactivity of similar brominated thiophene (B33073) and benzothiophene (B83047) scaffolds in such coupling reactions is well-established for building complex molecular architectures. mdpi.commdpi.comresearchgate.net

Strategic Integration into Multi-Component Reaction Systems

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating substantial portions of all starting materials. researchgate.net The structure of (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane makes it a potential candidate for integration into MCRs, although specific published examples are scarce.

Its potential role could be as a precursor that is modified to participate in an MCR. For instance, conversion of the bromo group to an aldehyde or an amine would generate a derivative suitable for inclusion in well-known MCRs like the Ugi or Passerini reactions. The application of MCRs is a powerful method for creating chemical complexity from simple building blocks. semanticscholar.org The efficiency of MCRs allows for the rapid generation of libraries of complex molecules for screening in drug discovery and materials science. nih.gov

Precursor for Advanced Functional Materials

The synthesis of functional materials, such as organic semiconductors, polymers, and ligands for metal complexes, often relies on building blocks with specific electronic and structural properties. (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane can serve as a precursor in this context.

The aryl bromide functionality is a key handle for polymerization reactions. For example, nickel-catalyzed coupling reactions can be used to synthesize poly(arylene)s. The methylthio group (-SMe) can also influence the electronic properties of the resulting material, potentially enhancing charge transport or modifying photophysical characteristics. Furthermore, the sulfur atom can act as a coordination site for metal ions, suggesting the molecule could be a precursor for ligands used in catalysis or coordination polymers. The development of functionalized thiophene derivatives, for instance, has been crucial in the growth of materials chemistry for new electronic technologies. mdpi.com

Derivatization Pathways for Expanding Molecular Diversity

The expansion of molecular diversity from a single starting material is a core concept in medicinal and combinatorial chemistry. (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane offers several avenues for derivatization beyond the cross-coupling reactions mentioned previously.

Potential Derivatization Reactions:

Oxidation of the Sulfide (B99878): The methylthio group can be selectively oxidized to a sulfoxide (B87167) (-S(O)Me) or a sulfone (-SO2Me). These transformations significantly alter the electronic nature of the aromatic ring, making it more electron-deficient. The sulfone group can also act as a leaving group in nucleophilic aromatic substitution reactions, providing an alternative to palladium-catalyzed methods for introducing new functionalities.

Electrophilic Aromatic Substitution: Although the ring is already substituted, further functionalization via electrophilic aromatic substitution (e.g., nitration, acylation) could be possible, directed by the existing activating (methyl, methylthio) and deactivating (bromo) groups.

Nucleophilic Aromatic Substitution (SNAr): In cases where the sulfide is oxidized to the strongly electron-withdrawing sulfone group, or if other activating groups are present, the bromo-substituent could potentially be displaced by strong nucleophiles. This pathway is particularly relevant for highly electron-deficient aromatic systems. mdpi.com

These derivatization pathways allow a single, relatively simple starting material to be converted into a wide array of new compounds with diverse structures and properties, suitable for screening for various applications.

Computational and Theoretical Investigations of 3 Bromo 2,5 Dimethylphenyl Methyl Sulfane Systems

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the intrinsic properties of molecules like (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane. These computational methods provide insights into the electron distribution, molecular orbital energies, and the nature of chemical bonds, which collectively determine the molecule's reactivity and physical properties. For substituted aryl methyl sulfides, the electronic structure is primarily governed by the interplay between the sulfur atom's lone pairs and the aromatic π-system, as well as the electronic effects of the substituents on the benzene (B151609) ring.

The methylthio group (-SMe) is generally considered a weak π-donor and a weak σ-acceptor. The sulfur atom's 3p lone pair can participate in resonance with the aromatic ring, donating electron density to the π-system. However, this donation is less effective than that of the 2p lone pair of oxygen in analogous anisole (B1667542) compounds. The presence of two electron-donating methyl groups on the phenyl ring enhances the electron density of the aromatic system. Conversely, the bromine atom acts as a deactivating group due to its inductive electron-withdrawing effect (-I effect), while also being a weak π-donor (+M effect).

Density Functional Theory (DFT) is a popular quantum chemical method for investigating the electronic properties of such molecules. hakon-art.comresearchgate.net Calculations at a typical level of theory, such as B3LYP/6-31G(d,p), can be used to determine optimized molecular geometries, bond lengths, and bond angles. researchgate.net The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. hakon-art.com

For (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the sulfur atom, reflecting the sites most susceptible to electrophilic attack. The LUMO, on the other hand, would likely have significant contributions from the C-Br antibonding orbital, indicating a potential pathway for nucleophilic attack or reductive cleavage.

Table 1: Calculated Electronic Properties of a Representative Substituted Thioanisole (B89551)

Property Value
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV
Dipole Moment 1.9 D

Note: These are representative values for a similar substituted thioanisole and would require specific calculations for (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane.

Natural Bond Orbital (NBO) analysis can further elucidate the bonding characteristics, providing information on atomic charges and orbital interactions. This analysis would likely confirm the polarization of the C-Br and C-S bonds and quantify the extent of lone-pair delocalization from the sulfur atom into the aromatic ring.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic reactions. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, DFT allows for the construction of detailed potential energy surfaces that map out the most favorable reaction pathways. scispace.comresearchgate.netconicet.gov.ar For a molecule like (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane, DFT can be applied to understand various transformations, such as electrophilic aromatic substitution, oxidation at the sulfur atom, and transition-metal-catalyzed cross-coupling reactions involving the C-Br or C-S bonds. dicp.ac.cnresearchgate.netrsc.orgrsc.org

In the context of electrophilic aromatic substitution, DFT calculations can predict the regioselectivity by comparing the activation energies for electrophilic attack at the different available positions on the aromatic ring. rsc.org The reaction typically proceeds via a Wheland intermediate (an arenium ion), and the stability of this intermediate is a key factor in determining the reaction outcome. For (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane, the activating methyl and methylthio groups and the deactivating bromo group will direct incoming electrophiles to specific positions. DFT can quantify these directing effects and provide a more nuanced picture than simple resonance and inductive arguments.

Another important application of DFT is in studying the mechanism of C-S bond activation, a critical step in many catalytic processes. dicp.ac.cnresearchgate.netrsc.orgacs.org DFT calculations can model the oxidative addition of the C-S bond to a transition metal center, identifying the structure of the transition state and the associated energy barrier. These studies can help in understanding how the electronic and steric properties of the substituents on the aryl ring influence the rate and feasibility of C-S bond cleavage.

Table 2: Representative DFT-Calculated Activation Energies for a Reaction Step

Reaction Step Functional/Basis Set Solvent Model Activation Energy (kcal/mol)
Electrophilic Attack (ortho) ωB97X-D/cc-pVTZ Acetonitrile 15.2
Electrophilic Attack (para) ωB97X-D/cc-pVTZ Acetonitrile 14.5
C-S Bond Cleavage (TS) B3LYP/6-311++G(d,p) Dichloromethane 25.8

Note: These are hypothetical values for illustrative purposes and would need to be calculated specifically for the reactions of (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane.

Furthermore, DFT is used to investigate the mechanisms of oxidation at the sulfur atom, leading to the formation of sulfoxides and sulfones. By modeling the interaction of the sulfide (B99878) with an oxidant, such as a peroxy acid or hydrogen peroxide, DFT can help to understand the stereoselectivity of the reaction and the nature of the reactive oxygen species involved.

Conformational Analysis of Aryl Methyl Sulfide Frameworks

The three-dimensional structure and conformational flexibility of a molecule are critical to its reactivity and interactions with other molecules. For aryl methyl sulfides, also known as thioanisoles, a key conformational feature is the rotation around the C(aryl)-S bond. The orientation of the methyl group relative to the plane of the aromatic ring can have significant electronic and steric consequences.

Computational methods, particularly DFT and ab initio calculations, are well-suited for exploring the conformational landscape of these molecules. researchgate.netnih.govmdpi.com The potential energy surface for rotation around the C(aryl)-S bond can be calculated by systematically varying the C-C-S-C dihedral angle and calculating the energy at each point. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to rotational barriers.

For unsubstituted thioanisole, experimental and theoretical studies have shown that the planar conformation, where the C-S-C plane is coplanar with the aromatic ring, is a low-energy state. However, the rotational barrier is generally low, suggesting that the molecule is quite flexible at room temperature. The presence of substituents on the aromatic ring can significantly influence the conformational preferences. In (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane, the methyl group at the 2-position (ortho to the methylthio group) will introduce steric hindrance. This steric clash will likely raise the energy of the planar conformation and may favor a non-planar (orthogonal or near-orthogonal) arrangement where the methyl group of the thioether points away from the ortho-methyl group on the ring. nih.gov

Table 3: Calculated Rotational Barriers for Thioanisole Derivatives

Compound Method Barrier Height (kJ/mol) Most Stable Conformation (Dihedral Angle)
Thioanisole MP2/cc-pVTZ ~4.5 Planar (0°)
2-Methylthioanisole DFT B3LYP/6-31G* ~12.0 Non-planar (~90°)
(3-Bromo-2,5-dimethylphenyl)(methyl)sulfane Predicted Higher than 2-methylthioanisole Non-planar

Note: Data for thioanisole and 2-methylthioanisole are based on literature values for similar systems. The values for the title compound are predictions based on steric effects.

The conformational preferences can have a direct impact on the molecule's electronic properties. For example, in a planar conformation, the overlap between the sulfur lone pair and the aromatic π-system is maximized, leading to stronger resonance effects. In a non-planar conformation, this overlap is reduced, diminishing the electron-donating character of the methylthio group. Understanding these conformational dynamics is therefore essential for accurately predicting the molecule's reactivity.

Prediction of Reactivity and Selectivity via Computational Modeling

Computational modeling provides powerful tools for predicting the reactivity and selectivity of chemical reactions, offering insights that can guide synthetic planning. nih.gov For (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane, a key question is the regioselectivity of reactions such as electrophilic aromatic substitution. Computational models can address this by evaluating the relative reactivity of the different positions on the aromatic ring.

One common approach is to use reactivity indices derived from conceptual DFT. These indices, such as Fukui functions and local softness, quantify the susceptibility of different atomic sites to nucleophilic or electrophilic attack. The site with the highest value for the Fukui function for electrophilic attack (f-) is predicted to be the most reactive towards electrophiles. This analysis is often complemented by examining the distribution of the HOMO, as electrophilic attack is generally favored at sites where the HOMO has a large density. nih.govcore.ac.uk

Another powerful method involves calculating the relative energies of the intermediates formed during the reaction. For electrophilic aromatic substitution, this means calculating the energies of all possible Wheland intermediates (sigma complexes). The most stable intermediate is assumed to correspond to the major product. This approach has been successfully used to predict the regioselectivity of many aromatic substitution reactions. rsc.org Recently, automated computational tools like RegioSQM have been developed, which can rapidly predict the outcome of electrophilic aromatic substitutions by calculating proton affinities at different sites on the aromatic ring. nih.govnih.gov

Table 4: Predicted Regioselectivity for Electrophilic Bromination of a Substituted Benzene using Computational Modeling

Position Relative Energy of Intermediate (kcal/mol) Predicted Major Product
C4 -2.5 No
C6 0.0 Yes

Note: This is a hypothetical example illustrating the methodology. The positions are numbered relative to the methylthio group. A lower relative energy indicates a more stable intermediate and a more likely site of substitution.

Beyond electrophilic substitution, computational models can predict the likelihood of other reactions. For instance, by calculating bond dissociation energies, one can predict the relative ease of cleaving the C-Br bond versus the C-S bond in radical reactions or organometallic processes. Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, providing a qualitative guide to how the molecule will interact with other reagents. For (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane, the MEP would likely show a negative potential around the sulfur atom and the π-system of the ring, and a positive potential (a σ-hole) on the bromine atom, indicating potential sites for electrophilic and nucleophilic/halogen-bonding interactions, respectively.

Advanced Analytical Techniques in the Elucidation of 3 Bromo 2,5 Dimethylphenyl Methyl Sulfane Transformations

Spectroscopic Methods for Mechanistic Pathway Determination (e.g., in situ NMR, time-resolved spectroscopy)

Spectroscopic techniques that can monitor reactions in real-time are invaluable for elucidating the mechanistic pathways of chemical transformations. In situ Nuclear Magnetic Resonance (NMR) and time-resolved spectroscopy are particularly powerful in this regard, offering insights into the kinetics and intermediate species involved in the reactions of (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane.

In situ NMR Spectroscopy allows for the continuous monitoring of a chemical reaction within the NMR spectrometer. This technique can track the consumption of reactants, the formation of intermediates, and the appearance of products over time. For instance, in a hypothetical oxidation reaction of (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane, ¹H NMR spectroscopy could be employed to follow the changes in the chemical shifts of the methyl and aromatic protons as the sulfur center is oxidized to sulfoxide (B87167) and then to sulfone.

A plausible transformation that can be monitored is the oxidation of the sulfide (B99878) to the corresponding sulfoxide and sulfone.

(3-Bromo-2,5-dimethylphenyl)(methyl)sulfane1-Bromo-2,5-dimethyl-3-(methylsulfinyl)benzene1-Bromo-2,5-dimethyl-3-(methylsulfonyl)benzene

The progress of this reaction could be monitored by observing the downfield shift of the methyl protons attached to the sulfur atom as the oxidation state of sulfur increases.

Table 1: Hypothetical ¹H NMR Chemical Shift Data for the Oxidation of (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane
Compound-SCH₃ Chemical Shift (ppm)Aromatic-CH₃ Chemical Shifts (ppm)Aromatic-H Chemical Shifts (ppm)
(3-Bromo-2,5-dimethylphenyl)(methyl)sulfane~2.50~2.35, ~2.45~7.10, ~7.25
1-Bromo-2,5-dimethyl-3-(methylsulfinyl)benzene~2.75~2.40, ~2.50~7.30, ~7.45
1-Bromo-2,5-dimethyl-3-(methylsulfonyl)benzene~3.05~2.45, ~2.55~7.50, ~7.65

Time-resolved spectroscopy is instrumental in detecting and characterizing short-lived intermediates, such as radical cations, which may form during certain transformations. researchgate.netrsc.orgrsc.org For example, in a photochemically or electrochemically induced transformation of (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane, a transient radical cation could be formed. Time-resolved resonance Raman (TR³) spectroscopy can provide structural information about such species. researchgate.netrsc.org The vibrational frequencies of the C-S bond and the aromatic ring would be altered in the radical cation compared to the neutral molecule, reflecting changes in bond order and electron distribution. researchgate.netrsc.org

Table 2: Hypothetical Time-Resolved Resonance Raman (TR³) Data for the Radical Cation of (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane
Vibrational ModeNeutral Species (cm⁻¹)Radical Cation (cm⁻¹)Assignment
ν(C-S)~700~750 (upshifted)C-S stretching
ν(C=C) aromatic~1580~1550 (downshifted)Aromatic C=C stretching

X-ray Crystallography in Structural Characterization of Reaction Intermediates and Products

X-ray crystallography provides unambiguous proof of the three-dimensional structure of crystalline solids, making it the gold standard for the characterization of stable reaction products and, in favorable cases, isolable intermediates.

In the context of (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane transformations, if a stable, crystalline product is formed, single-crystal X-ray diffraction can determine its precise molecular geometry, including bond lengths, bond angles, and stereochemistry. For example, in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction where the bromine atom is substituted with a phenyl group, X-ray crystallography could confirm the formation of the expected biaryl product, 2,5-dimethyl-3-(methylthio)-1,1'-biphenyl . researchgate.netresearchgate.net

Furthermore, certain reaction intermediates, such as sulfonium (B1226848) salts formed by the reaction of the sulfide with an electrophile, can sometimes be isolated as crystalline solids. researchgate.netuvic.caproquest.com X-ray crystallographic analysis of such an intermediate would provide invaluable information about the reaction mechanism.

Table 3: Hypothetical Crystallographic Data for a Transformation Product: 2,5-dimethyl-3-(methylthio)-1,1'-biphenyl
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.76
Volume (ų)1334.5

Mass Spectrometry for Reaction Monitoring and Product Elucidation

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of molecules. It is a versatile tool for monitoring the progress of a reaction and for identifying the products formed. uvic.caproquest.compurdue.edu

For the transformations of (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane, MS can be used to follow the disappearance of the starting material (m/z corresponding to C₉H₁₁BrS) and the appearance of product peaks. In the case of oxidation, distinct peaks for the sulfoxide (M+16) and sulfone (M+32) would be observed. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition of the products.

Tandem mass spectrometry (MS/MS) can be employed to gain structural information through the analysis of fragmentation patterns. For example, the fragmentation of the sulfone product, 1-Bromo-2,5-dimethyl-3-(methylsulfonyl)benzene , might involve the loss of the methyl group (CH₃), the sulfonyl group (SO₂), or the bromine atom. nih.gov

Table 4: Hypothetical Mass Spectrometry Data for the Oxidation of (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane
CompoundMolecular FormulaCalculated m/zObserved m/z (HRMS)Key Fragmentation Ions (m/z)
(3-Bromo-2,5-dimethylphenyl)(methyl)sulfaneC₉H₁₁BrS230.9792230.9795215 (M-CH₃)⁺, 151 (M-Br)⁺
1-Bromo-2,5-dimethyl-3-(methylsulfinyl)benzeneC₉H₁₁BrOS246.9741246.9743231 (M-CH₃)⁺, 167 (M-Br)⁺
1-Bromo-2,5-dimethyl-3-(methylsulfonyl)benzeneC₉H₁₁BrO₂S262.9690262.9692247 (M-CH₃)⁺, 199 (M-SO₂)⁺, 183 (M-Br)⁺

Future Directions in the Research of Aryl Methyl Sulfane Compounds

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact and enhance efficiency. Future research in the synthesis of aryl methyl sulfanes is poised to move away from traditional methods that often involve harsh conditions, odorous thiols, and stoichiometric, toxic reagents.

One promising avenue is the development of thiol-free synthetic routes . The use of xanthates as odorless and stable thiol surrogates presents a greener alternative for the synthesis of thioethers. acs.org These methods can proceed under transition-metal-free and base-free conditions, offering a broad substrate scope. acs.org

Electrochemical synthesis represents another frontier for the green production of organosulfur compounds. acsgcipr.org By using electricity as a clean reagent, these methods can minimize waste and avoid the use of hazardous oxidizing or reducing agents. The electrochemical approach can be applied to various transformations, including the formation and modification of C-S bonds. rsc.org

Furthermore, solvent- and catalyst-free approaches are being explored for specific applications, such as the synthesis of allylic thioethers from allylic alcohols and thiols. nih.gov These methods are highly atom-economical and environmentally benign. The use of unconventional energy sources like microwave irradiation and ultrasonic sonication can also contribute to more sustainable processes by reducing reaction times and energy consumption. nih.gov

The utilization of eco-friendly sulfur sources is another key aspect. For instance, inorganic sulfites can serve as a source for the sulfonyl group in the synthesis of aryl methyl sulfones, avoiding the use of more hazardous sulfonylating agents. researchgate.net

Green Synthetic ApproachKey AdvantagesPotential Application for Aryl Methyl Sulfanes
Thiol-free reagents (e.g., Xanthates) Odorless, stable, transition-metal-free conditionsDirect synthesis from aryl halides without the need for methyl mercaptan.
Electrochemical Synthesis Use of electricity as a clean reagent, reduced wasteControlled oxidation of the sulfide (B99878) to sulfoxide (B87167) or sulfone.
Solvent- and Catalyst-Free Methods High atom economy, reduced environmental impactSynthesis of functionalized aryl methyl sulfanes under mild conditions.
Eco-friendly Sulfur Sources Use of less hazardous and readily available reagentsIntroduction of the methylthio group using greener sulfur-donating reagents.

Exploration of Novel Catalytic Systems for C-S Bond Manipulation

The formation and cleavage of the carbon-sulfur (C-S) bond are central to the chemistry of aryl methyl sulfanes. The development of novel and more efficient catalytic systems for these transformations is a major focus of current research.

Transition-metal catalysis has been instrumental in the synthesis of aryl sulfides, with palladium, nickel, and copper being the most commonly used metals. nih.govmdpi.com Future research will likely focus on the development of catalysts based on more abundant and less toxic metals, such as iron and cobalt, to enhance the sustainability of these processes. rsc.org The design of new ligands that can improve catalyst efficiency, stability, and substrate scope is also a critical area of investigation. nih.gov

Decarbonylative thioetherification is an emerging strategy that allows for the synthesis of aryl thioethers from aromatic esters, providing an alternative to the traditional cross-coupling of aryl halides with thiols. acs.org This approach expands the range of accessible starting materials and introduces new synthetic possibilities.

C-H activation represents a powerful and atom-economical approach to the functionalization of aryl methyl sulfanes. researchgate.net By directly converting C-H bonds into C-S bonds, this strategy avoids the need for pre-functionalized substrates, thus shortening synthetic sequences and reducing waste. researchgate.net The development of catalysts that can selectively activate specific C-H bonds in complex molecules is a key challenge and a major goal for future research.

Catalytic SystemTransformationAdvantages and Future Scope
Earth-Abundant Metal Catalysts (Fe, Co) C-S Cross-CouplingReduced cost and toxicity compared to precious metal catalysts.
Decarbonylative Catalysis Aryl Ester to Aryl ThioetherExpands the scope of starting materials beyond aryl halides.
C-H Activation Catalysis Direct C-S Bond FormationAtom-economical, avoids pre-functionalization of substrates.

Integration of Computational Chemistry for Predictive Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the reactivity of chemical systems. acs.org In the context of aryl methyl sulfane chemistry, computational modeling can provide valuable insights into the intricate details of C-S bond formation and cleavage.

Predicting Reaction Outcomes and Optimizing Conditions: DFT calculations can be used to model transition states and reaction pathways, allowing for the prediction of the most favorable reaction conditions and the rational design of more efficient catalysts. acs.orgrsc.org For instance, computational studies can help in understanding the role of ligands in transition-metal-catalyzed cross-coupling reactions, guiding the development of new and improved catalytic systems.

In Silico Catalyst Design: Computational screening of potential catalyst structures can accelerate the discovery of novel and highly effective catalysts for C-S bond manipulation. By predicting the catalytic activity of virtual compounds, researchers can prioritize synthetic efforts on the most promising candidates, saving time and resources.

Machine Learning in Synthesis: The application of machine learning (ML) algorithms is an exciting and rapidly growing area in chemistry. researchgate.netchemintelligence.com ML models can be trained on large datasets of reaction information to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. medium.com For aryl methyl sulfane synthesis, ML could be employed to predict the success of a given cross-coupling reaction based on the structures of the aryl halide and the thiol surrogate, as well as the chosen catalyst and reaction conditions.

Computational ApproachApplication in Aryl Methyl Sulfane Research
Density Functional Theory (DFT) Elucidation of reaction mechanisms for C-S bond formation and cleavage.
In Silico Catalyst Screening Design and discovery of new catalysts for C-S cross-coupling and C-H activation.
Machine Learning (ML) Prediction of reaction outcomes and optimization of synthetic protocols.

Unexplored Reactivity Patterns and Transformational Opportunities

Beyond the established reactivity of aryl methyl sulfanes, there are numerous opportunities for discovering novel transformations and expanding their synthetic utility.

C-S Bond Cleavage and Functionalization: While the formation of C-S bonds is well-studied, their selective cleavage and subsequent functionalization represent a less explored area with significant potential. nih.govrsc.org Transition-metal-catalyzed reactions that proceed via C-S bond activation can lead to the formation of new C-C and C-heteroatom bonds, transforming the thioether moiety into a versatile functional group. rsc.org For example, desulfurative carboxylation allows for the conversion of thioethers into carboxylic acids using carbon dioxide. nih.gov

Thioethers as Radical Precursors: Recent studies have shown that aryl alkyl thioethers can serve as precursors for carbon-centered alkyl radicals under electroreductive conditions. chemrxiv.org This opens up new avenues for the use of thioethers in radical-mediated C-H and C-C bond-forming reactions, offering a complementary approach to traditional two-electron pathways. chemrxiv.org

Functionalization Beyond the Sulfur Atom: Research has predominantly focused on reactions involving the sulfur atom. Future investigations could explore the selective functionalization of the aryl ring or the methyl group of aryl methyl sulfanes. The bromine atom in "(3-Bromo-2,5-dimethylphenyl)(methyl)sulfane," for instance, serves as a handle for further transformations such as cross-coupling reactions, allowing for the introduction of diverse substituents. The methyl groups on the aromatic ring could also be targeted for functionalization through C-H activation strategies.

Oxidation to Sulfoxides and Sulfones: The controlled oxidation of the sulfide to the corresponding sulfoxide or sulfone offers a pathway to compounds with distinct physical, chemical, and biological properties. rsc.org Aryl methyl sulfones, for example, are found in a number of pharmaceuticals. nih.gov The development of selective and green oxidation methods is an ongoing area of interest.

Research AreaPotential Transformations
C-S Bond Cleavage Desulfurative coupling reactions to form new C-C, C-N, or C-O bonds.
Radical Chemistry Generation of alkyl radicals for addition and substitution reactions.
Remote Functionalization C-H activation of the aryl ring or methyl groups.
Oxidation Selective synthesis of sulfoxides and sulfones with unique properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.